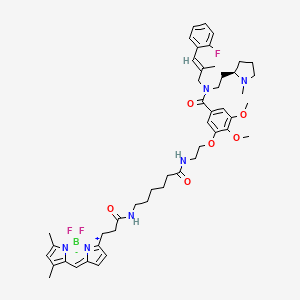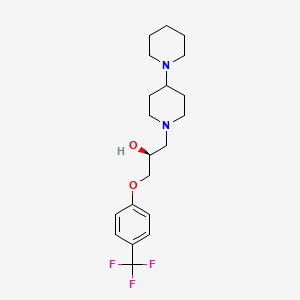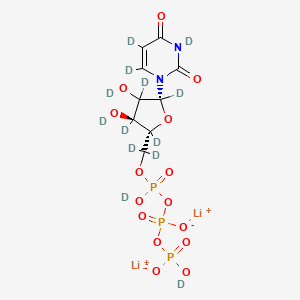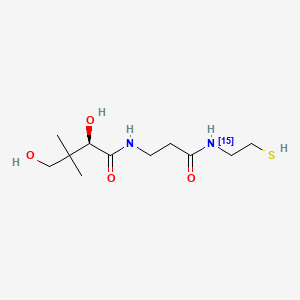
Fluorescent ACKR3 antagonist 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This receptor is part of the class A G protein-coupled receptor (GPCR) family and plays a significant role in cancer progression and metastasis . The compound is used as a fluorescent probe to study the distribution and function of ACKR3 in various biological contexts.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fluorescent ACKR3 antagonist 1 involves multiple steps:
-
Preparation of Ligand Precursors
Step 1: Potassium hydroxide (KOH) in ethanol and water, stirred at room temperature for 24 hours, yielding 90%.
Step 2: Picoline borane complex in methanol and acetic acid, at room temperature for 24 hours, yielding 63%.
Step 3: Triethylamine and tosyl chloride in dichloromethane (DCM), at room temperature for 24 hours, yielding 36-40%.
Step 4: Cesium carbonate in dimethylformamide (DMF), at room temperature for 24 hours, yielding 63-83%.
Step 5: Lithium hydroxide in tetrahydrofuran (THF) and water, at room temperature for 24 hours, yielding 100%.
Step 6: HATU and Hunig’s base in DMF, at room temperature, yielding 72-77%.
Step 7: Trifluoroacetic acid (TFA) in DCM, yielding 100%.
-
Synthesis of Fluorescent Ligands
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.
化学反应分析
Types of Reactions
Fluorescent ACKR3 antagonist 1 undergoes various chemical reactions, including:
Substitution Reactions: Involving the replacement of functional groups with fluorophores.
Oxidation and Reduction Reactions: Modifying the oxidation state of the compound to enhance its binding affinity and fluorescent properties.
Common Reagents and Conditions
Substitution Reactions: Cesium carbonate, triethylamine, tosyl chloride, and BODIPY FL-X succinimidyl ester.
Oxidation and Reduction Reactions: Picoline borane complex, lithium hydroxide, and trifluoroacetic acid.
Major Products
The major products formed from these reactions are fluorescent conjugates that specifically bind to ACKR3, allowing for the visualization and study of the receptor in various biological systems .
科学研究应用
Fluorescent ACKR3 antagonist 1 has several scientific research applications:
Chemistry: Used as a tool to study the binding affinity and specificity of ACKR3 ligands.
Biology: Employed in confocal microscopy studies to visualize the cellular distribution of ACKR3.
Medicine: Investigated for its potential role in cancer research, particularly in understanding the mechanisms of cancer progression and metastasis.
Industry: Utilized in the development of new diagnostic tools and therapeutic agents targeting ACKR3.
作用机制
Fluorescent ACKR3 antagonist 1 exerts its effects by specifically binding to the ACKR3 receptor. This binding is detected through a luminescence-based NanoBRET binding assay, which measures the proximity of the fluorescent ligand to an N-terminal NanoLuciferase-tagged receptor (NLuc-ACKR3). The compound’s high affinity for ACKR3 allows for its application in competition binding experiments and confocal microscopy studies .
相似化合物的比较
Similar Compounds
VUF11207: A small molecule agonist for ACKR3.
BY-242: Another ACKR3-selective agonist.
Uniqueness
Fluorescent ACKR3 antagonist 1 is unique due to its fluorescent properties, which enable the visualization of ACKR3 in live cells. This feature distinguishes it from other ACKR3 ligands that do not possess fluorescent capabilities .
属性
分子式 |
C48H62BF3N6O6 |
|---|---|
分子量 |
886.8 g/mol |
IUPAC 名称 |
3-[2-[6-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]hexanoylamino]ethoxy]-N-[(E)-3-(2-fluorophenyl)-2-methylprop-2-enyl]-4,5-dimethoxy-N-[2-[(2R)-1-methylpyrrolidin-2-yl]ethyl]benzamide |
InChI |
InChI=1S/C48H62BF3N6O6/c1-33(27-36-13-9-10-15-41(36)50)32-56(25-21-38-14-12-24-55(38)4)48(61)37-29-43(62-5)47(63-6)44(30-37)64-26-23-54-45(59)16-8-7-11-22-53-46(60)20-19-39-17-18-40-31-42-34(2)28-35(3)57(42)49(51,52)58(39)40/h9-10,13,15,17-18,27-31,38H,7-8,11-12,14,16,19-26,32H2,1-6H3,(H,53,60)(H,54,59)/b33-27+/t38-/m1/s1 |
InChI 键 |
DJBKOIDZLHYYHK-VDYWISOFSA-N |
手性 SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCCCCC(=O)NCCOC4=CC(=CC(=C4OC)OC)C(=O)N(CC[C@H]5CCCN5C)C/C(=C/C6=CC=CC=C6F)/C)C)C)(F)F |
规范 SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCCCCC(=O)NCCOC4=CC(=CC(=C4OC)OC)C(=O)N(CCC5CCCN5C)CC(=CC6=CC=CC=C6F)C)C)C)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methyl-2-[7-[6-(1H-pyrazol-5-yl)pyridin-3-yl]oxyheptoxy]propanoic acid](/img/structure/B12382922.png)




![N-(6-{4-[(4'-Chlorobiphenyl-2-Yl)methyl]piperazin-1-Yl}-1,1-Dioxido-1,2-Benzothiazol-3-Yl)-4-{[(2r)-4-(Dimethylamino)-1-(Phenylsulfanyl)butan-2-Yl]amino}-3-Nitrobenzenesulfonamide](/img/structure/B12382962.png)
![(1S,2R,3S,6R,7R,9S,12S)-2-hydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B12382974.png)

![(5R,5aR,8aS,9R)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B12382985.png)

![Sodium 3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate](/img/structure/B12382998.png)

![(S)-(1R,3S,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate hydrochloride](/img/structure/B12383002.png)
![7-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]hept-6-ynoic acid](/img/structure/B12383012.png)
